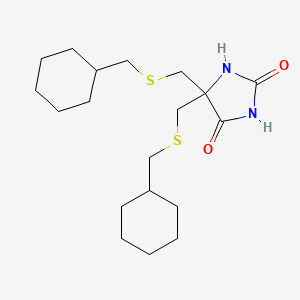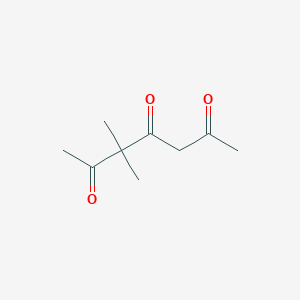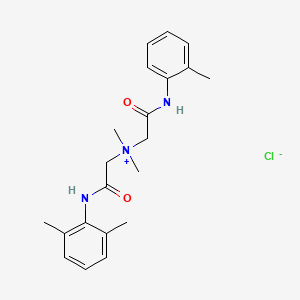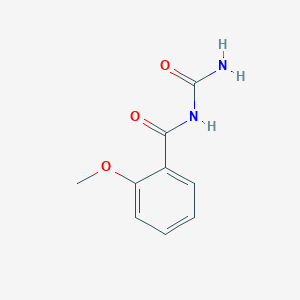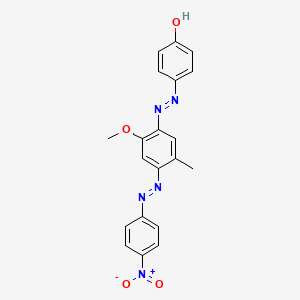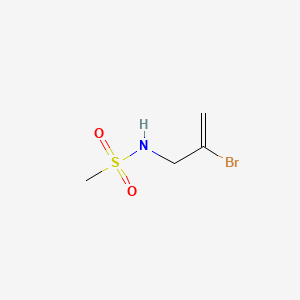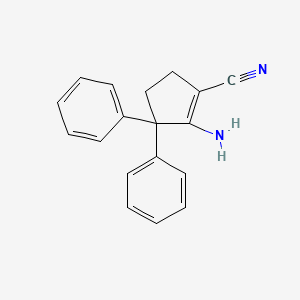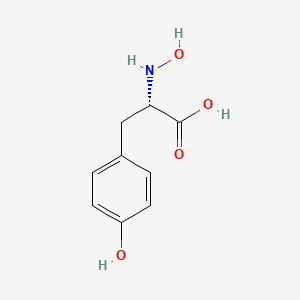
Cyclopropyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyladenine is a synthetic compound that belongs to the class of cyclopropyl-containing nucleosides It is characterized by the presence of a cyclopropyl group attached to the adenine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyladenine can be synthesized through several methods. One common approach involves the cyclopropanation of adenine derivatives. This can be achieved using reagents such as diazomethane or carbenes, which react with the double bonds in adenine to form the cyclopropyl ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a catalyst such as rhodium or copper complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyladenine undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its corresponding cyclopropylamines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted adenine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropyladenine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropyl-containing nucleosides.
Biology: this compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Wirkmechanismus
Cyclopropyladenine can be compared with other cyclopropyl-containing nucleosides, such as cyclopropylcytosine and cyclopropylguanine. These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique in its ability to selectively target certain enzymes and pathways, making it a valuable tool in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropylcytosine
- Cyclopropylguanine
- Cyclopropylthymine
Eigenschaften
CAS-Nummer |
132398-80-2 |
|---|---|
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
[(1S,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-/m0/s1 |
InChI-Schlüssel |
BHCDKVGOWIANKM-WDSKDSINSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]3CO)CO)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)


